molecular formula C9H15NO2 B14542902 N-{2-[(Propan-2-yl)oxy]cyclohex-2-en-1-ylidene}hydroxylamine CAS No. 62344-91-6

N-{2-[(Propan-2-yl)oxy]cyclohex-2-en-1-ylidene}hydroxylamine

Cat. No.: B14542902
CAS No.: 62344-91-6
M. Wt: 169.22 g/mol
InChI Key: CFYPKDLSNUAYKR-UHFFFAOYSA-N
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Description

N-{2-[(Propan-2-yl)oxy]cyclohex-2-en-1-ylidene}hydroxylamine is a chemical compound with a unique structure that includes a cyclohexene ring substituted with an isopropoxy group and a hydroxylamine moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.

Properties

CAS No.

62344-91-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N-(2-propan-2-yloxycyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C9H15NO2/c1-7(2)12-9-6-4-3-5-8(9)10-11/h6-7,11H,3-5H2,1-2H3

InChI Key

CFYPKDLSNUAYKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CCCCC1=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(Propan-2-yl)oxy]cyclohex-2-en-1-ylidene}hydroxylamine typically involves the reaction of 2-cyclohexen-1-one with hydroxylamine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(Propan-2-yl)oxy]cyclohex-2-en-1-ylidene}hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.

    Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

N-{2-[(Propan-2-yl)oxy]cyclohex-2-en-1-ylidene}hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclohexene derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(Propan-2-yl)oxy]cyclohex-2-en-1-ylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates that can modify biological molecules or through direct binding to specific targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{2-[(Propan-2-yl)oxy]cyclohex-2-en-1-ylidene}hydroxylamine include:

    2-Cyclohexen-1-one: A versatile electrophile used in various addition reactions.

    Cyclohexanone: A key intermediate in the production of nylon and other chemicals.

    Hydroxylamine derivatives: Compounds with similar functional groups that exhibit comparable reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an isopropoxy group and a hydroxylamine moiety

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